molecular formula C10H8ClNO2 B2803835 Quinoline-5-carboxylic acid hydrochloride CAS No. 521314-28-3

Quinoline-5-carboxylic acid hydrochloride

Cat. No.: B2803835
CAS No.: 521314-28-3
M. Wt: 209.63
InChI Key: ZXVCNGYTKNZMMS-UHFFFAOYSA-N
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Description

Quinoline-5-carboxylic acid hydrochloride: is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its versatile applications in industrial and synthetic organic chemistry. This compound is particularly significant due to its role as an intermediate in the synthesis of various organic compounds, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-5-carboxylic acid hydrochloride typically involves the condensation of arylamine with β-ketoester or β-diketone, followed by cyclodehydration and heating in strong acid . Various methods have been developed to improve the efficiency and yield of this synthesis, including:

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. These methods typically employ the same synthetic routes as laboratory-scale synthesis but are optimized for higher throughput and cost efficiency. The use of automated reactors and advanced process control systems ensures consistent product quality and yield .

Scientific Research Applications

Chemistry: Quinoline-5-carboxylic acid hydrochloride is used as a building block in the synthesis of complex organic molecules. Its derivatives are employed in the development of new materials, catalysts, and ligands for various chemical reactions .

Biology: In biological research, this compound and its derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive compounds .

Medicine: The compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. It is investigated for its anticancer, antimicrobial, anti-inflammatory, and antiviral activities .

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are also employed in the development of agrochemicals and other specialty chemicals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific position of the carboxylic acid group on the quinoline ring, which influences its chemical reactivity and biological activity. This positional isomerism allows for the development of derivatives with distinct properties and applications .

Properties

IUPAC Name

quinoline-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h1-6H,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVCNGYTKNZMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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